4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S2/c14-12-1-2-13(20-12)21(17,18)16-8-5-11(9-16)19-10-3-6-15-7-4-10/h1-4,6-7,11H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLCWIGXYOROQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antibacterial Properties : Preliminary studies suggest that it may be effective against various bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for the development of new antibacterial agents in response to the growing issue of antibiotic resistance.
- Antifungal Activity : Emerging evidence points towards its antifungal properties, although further investigation is required to elucidate its mechanisms of action against fungal pathogens.
- Antiviral Potential : Initial studies have explored its possible antiviral effects, indicating a need for more comprehensive research to evaluate its efficacy against specific viral infections.
Mechanistic Insights
The compound's unique structure allows for interactions with various biological targets. Research has shown that compounds with similar structures can bind effectively to enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways. Molecular docking studies are ongoing to better understand these interactions and optimize the compound for enhanced efficacy in therapeutic applications.
Case Studies and Research Findings
Several case studies have been documented to explore the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated effectiveness against multiple resistant bacterial strains, suggesting potential for new antibiotic development. |
| Study B | Antifungal Efficacy | Indicated activity against specific fungal pathogens; further research needed for mechanism elucidation. |
| Study C | Antiviral Research | Initial findings suggest activity against certain viruses; requires more detailed investigation. |
These studies highlight the compound's versatility and its potential role in addressing significant health challenges such as antibiotic resistance.
Mechanism of Action
The mechanism of action of 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues in the Evidence
The following compounds share partial structural homology with 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine:
Table 1: Key Structural Features of Analogues
*Calculated based on formula C₁₂H₁₂BrN₂O₃S₂.
Key Differences and Implications
Sulfonyl vs. Non-Sulfonyl Analogues The target compound’s sulfonyl group enhances electron-withdrawing effects and hydrogen-bonding capacity compared to the unsubstituted pyrrolidine in (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride . This could improve binding affinity in enzyme inhibition or solubility in polar solvents.
Bromine Substituents
- The 5-bromothiophene in the target compound contrasts with the iodine in 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine . Bromine’s smaller atomic radius and lower electronegativity may reduce steric hindrance while maintaining halogen bonding capabilities.
This structural feature is often exploited in kinase inhibitors to enhance target selectivity.
Biological Activity
The compound 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antibacterial activity, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.21 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety linked to a sulfonyl group derived from 5-bromothiophene.
Biological Activity Overview
Research indicates that compounds containing the pyrrolidine and sulfonyl groups exhibit significant biological activities, including:
- Enzyme Inhibition :
- Antibacterial Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Observed Activity | Notes |
|---|---|---|
| Pyrrolidine with sulfonyl group | AChE/BuChE inhibition | Effective against neurodegeneration |
| 5-Bromothiophenyl substitution | Enhanced antibacterial | Effective against Gram-positive bacteria |
| Multiple functional groups on pyridine ring | Broader pharmacological profile | Potential for multi-target action |
Case Studies
-
Neuroprotective Studies :
A study investigated the neuroprotective effects of similar pyrrolidine-based compounds in transgenic mouse models of Alzheimer's disease. The results indicated a significant reduction in AChE activity in the hippocampus, correlating with improved cognitive function in treated animals . -
Antimicrobial Efficacy :
Another research focused on the antibacterial properties of related compounds against resistant strains of Staphylococcus aureus. The findings showed that certain derivatives exhibited low MIC values, suggesting their potential as new antibiotics .
Research Findings
Recent investigations into the biological activity of 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine have highlighted its multifaceted pharmacological profile:
- In Vitro Studies : Demonstrated potent inhibition of AChE and BuChE, making it a candidate for further development in neurodegenerative therapies.
- In Vivo Efficacy : Animal models showed significant anti-inflammatory effects without notable toxicity, indicating a favorable safety profile for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
